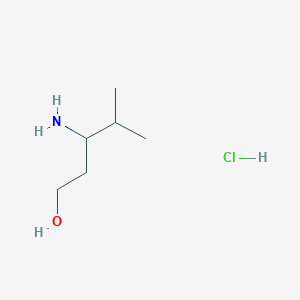
3-Amino-4-methylpentan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-4-methylpentan-1-ol hydrochloride” is a chemical compound with the CAS Number: 179412-81-8 . It has a molecular weight of 153.65 and its IUPAC name is (S)-3-amino-4-methylpentan-1-ol hydrochloride . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “3-Amino-4-methylpentan-1-ol hydrochloride” is1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“3-Amino-4-methylpentan-1-ol hydrochloride” is a powder . It is stored at 4 degrees Celsius . The compound’s molecular weight is 153.65 .Applications De Recherche Scientifique
Selective Extraction and Separation
4-methylpentan-2-ol has been utilized for the quantitative extraction of iron(III) from hydrochloric acid solutions. The extracted iron(III) can then be stripped with water and quantified through titrimetric analysis. This method does require the absence of certain interfering substances like Te(IV), Se(IV), ascorbate, fluoride, and thiocyanate for accurate determination. Despite the co-extraction of Mo(VI), W(VI), and Au(III), they do not interfere in the iron quantification process (Gawali & Shinde, 1974).
Pentanol Isomer Synthesis in Engineered Microorganisms
Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are by-products of microbial fermentations and have potential applications as biofuels. Advances in metabolic engineering have led to the development of microbial strains capable of producing these isomers, including 1-pentanol and pentenol. Although current production levels are not yet industrially viable, there is significant potential for increased efficiency and breakthroughs in production methods (Cann & Liao, 2009).
Anticancer Properties of Organotin(IV) Complexes
Organotin(IV) complexes with amino acetate functionalized Schiff base have shown promising results in vitro cytotoxicity studies against various human tumor cell lines. These complexes, characterized through various spectroscopic techniques and crystal structure analysis, have demonstrated significant cytotoxic activity, with some compounds surpassing the efficacy of established drugs like doxorubicin and cisplatin (Basu Baul et al., 2009).
Synthesis of Amino Acid Units in Toxins
The synthesis and resolution of L-2-Amino-5-arylpentanoic acids, important constituents of AM-toxins, have been documented. The synthesis process involves saponification, decarboxylation, and acylase resolution steps, providing a pathway for producing these constituent amino acids (Shimohigashi et al., 1976).
Safety and Hazards
The safety information for “3-Amino-4-methylpentan-1-ol hydrochloride” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-amino-4-methylpentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSHCPKBDXKMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylpentan-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2831834.png)
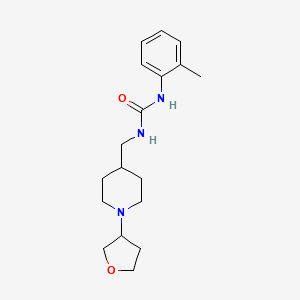
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline](/img/structure/B2831837.png)
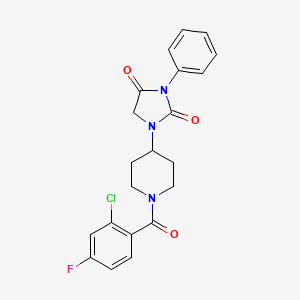

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831841.png)
![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2831844.png)

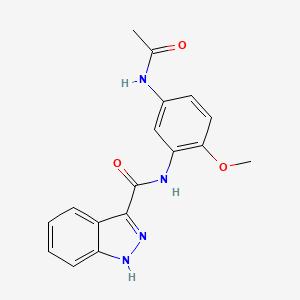

![5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2831852.png)
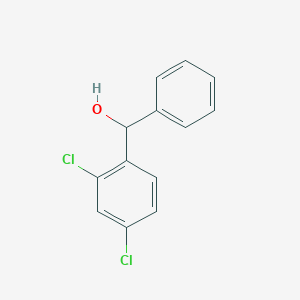
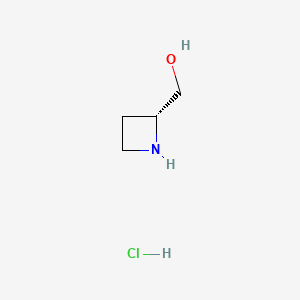
![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)